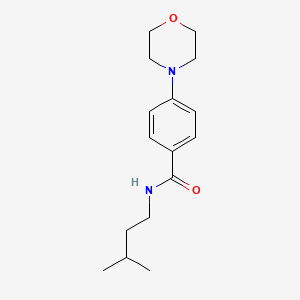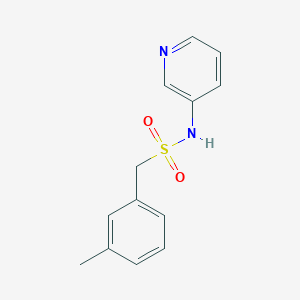
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide
説明
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its unique properties. It is a potassium channel opener that has been found to have potential therapeutic applications in various fields, such as cardiovascular disease, cancer, and neurological disorders.
作用機序
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide works by opening the ATP-sensitive potassium channels (KATP channels) in cells. This leads to hyperpolarization of the cell membrane, which results in the relaxation of smooth muscle cells, dilation of blood vessels, and decreased activity of neurons. This compound has been found to have a higher affinity for the mitochondrial KATP channels, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of nitric oxide, which can improve blood flow and reduce inflammation. This compound has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory effects and improve mitochondrial function.
実験室実験の利点と制限
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a potent and selective KATP channel opener, which makes it a valuable tool for studying the role of KATP channels in various physiological processes. This compound is also stable and can be easily synthesized, which makes it accessible for researchers. However, this compound has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.
将来の方向性
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has shown promising results in various fields of research, and there are several future directions that can be explored. In cardiovascular disease, this compound can be further studied for its potential use in treating hypertension and heart failure. In cancer research, this compound can be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiation therapy. In neurological disorders, this compound can be explored for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective and potent KATP channel openers can provide new insights into the role of KATP channels in various physiological processes.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective KATP channel opener that has potential therapeutic applications in various fields. This compound has been extensively studied for its cardiovascular, cancer, and neurological effects, and there are several future directions that can be explored. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
科学的研究の応用
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields. In cardiovascular disease, this compound has been found to have vasodilatory effects, which can improve blood flow and reduce blood pressure. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(3-methylbutyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)7-8-17-16(19)14-3-5-15(6-4-14)18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGIIZBYJVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4428562.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)
![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4428598.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428608.png)
![N-(4-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428620.png)
![{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4428626.png)
